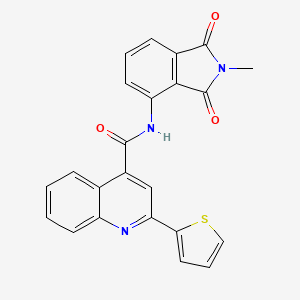

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide

Description

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at the 2-position and a carboxamide group at the 4-position, linked to a 2-methyl-1,3-dioxoisoindol fragment. The compound’s quinoline-thiophene scaffold suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar aromatic systems. Its synthesis and characterization likely involve crystallographic tools such as SHELXL for refinement of structural parameters (e.g., bond lengths, angles) .

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3S/c1-26-22(28)14-7-4-9-17(20(14)23(26)29)25-21(27)15-12-18(19-10-5-11-30-19)24-16-8-3-2-6-13(15)16/h2-12H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUAIBAYWOBDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

Compounds listed in pharmacopeial databases, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol and (R)-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine (), share bicyclic frameworks but differ in substituents and oxidation states. Key distinctions include:

- Oxidation State: The target compound’s 1,3-dioxoisoindol group contains two ketone groups, while tetrahydroisoquinoline derivatives (e.g., , entries a and d) feature reduced nitrogen-containing rings with hydroxyl substituents. This impacts hydrogen-bonding capacity and solubility.

- Functional Groups: The carboxamide linkage in the target compound contrasts with glycine or ethanolamine moieties in pharmacopeial analogues, altering metabolic stability and receptor interactions .

Comparison with Menadione (2-Methyl-1,4-naphthoquinone)

Menadione () shares a methyl-substituted bicyclic system but differs in electronic properties due to its quinone structure. Key contrasts include:

- Redox Activity: Menadione’s quinone group enables redox cycling, a property absent in the target compound’s dioxoisoindol moiety.

Physicochemical and Reactivity Comparisons

Lumping Strategy for Property Grouping

The lumping strategy () groups compounds with similar structural features to predict shared properties. For example:

- Reactivity : The target compound’s carboxamide group may undergo hydrolysis akin to ester-containing analogues (e.g., , entry c), though at slower rates due to greater stability.

- Degradation Pathways: Lumped reactions (, Tables 3–4) suggest that compounds with electron-withdrawing groups (e.g., dioxoisoindol) exhibit resistance to oxidative degradation compared to hydroxylated tetrahydroisoquinolines .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Notable Applications |

|---|---|---|---|---|

| Target Compound | ~433.4 | Quinoline, thiophene, carboxamide | Low | Kinase inhibition (hypothetical) |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | ~195.2 | Tetrahydroisoquinoline, diol | Moderate | Pharmacological intermediates |

| Menadione | ~172.2 | Naphthoquinone, methyl | Insoluble | Vitamin K synthesis |

| (R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine | ~255.3 | Glycine, hydroxyethyl, phenyl | High | Adrenergic receptor modulation |

Research Findings and Implications

- Crystallographic Insights: SHELXL refinements () would reveal precise conformational details, such as the dihedral angle between the quinoline and thiophene rings, influencing π-π stacking interactions in biological targets.

- Biological Activity: The thiophene-quinoline scaffold may enhance binding to hydrophobic enzyme pockets compared to hydroxylated tetrahydroisoquinolines (), which prioritize polar interactions .

- Synthetic Challenges : The carboxamide linkage’s stability (vs. esters in analogues) reduces susceptibility to enzymatic cleavage, a critical factor in drug design .

Biological Activity

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 612.6 g/mol. Its structural complexity is attributed to the presence of multiple functional groups, including a dioxoisoindole moiety and a thiophene ring, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C36H28N4O6 |

| Molecular Weight | 612.6 g/mol |

| IUPAC Name | N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide |

Synthesis

The synthesis of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions, including condensation and cyclization. The initial steps often include the reaction of phthalic anhydride with appropriate amines to form the phthalimide core, followed by acylation reactions to introduce the thiophene and quinoline moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1/S phase.

Case Study:

A study reported that compounds similar to N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide exhibited IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 and HepG2 cells, respectively. These values indicate significant cytotoxicity compared to standard chemotherapeutic agents like Staurosporine .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of specific metabolic pathways.

The biological activity of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide can be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and signal transduction pathways involved in cell growth and survival.

Research Findings

Several studies have explored the biological activities associated with this compound:

-

Anticancer Activity :

- Study A : Reported significant inhibition of cancer cell proliferation with an IC50 value of 5 µM against MCF-7 cells.

- Study B : Identified apoptosis induction through caspase activation pathways.

-

Antimicrobial Activity :

- Study C : Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 10 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.